Butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and indole moieties, which are fused together in a spiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: This step involves the cyclization of a suitable precursor to form the chromene ring.
Spiro Fusion with Indole: The chromene intermediate is then reacted with an indole derivative under specific conditions to form the spiro compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure involving an oxindole moiety.
Chromene Derivatives: Molecules containing the chromene ring system.
Indole Derivatives: Compounds based on the indole structure.
Uniqueness
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its combination of functional groups and spiro configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O7 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C26H30N2O7/c1-5-6-11-34-23(31)21-22(27)35-18-13-25(2,3)12-17(29)20(18)26(21)15-9-7-8-10-16(15)28(24(26)32)14-19(30)33-4/h7-10H,5-6,11-14,27H2,1-4H3 |
InChI Key |
GDCVSAGXUCEWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.